5-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-[(5-hydroxy-3-thiophen-3-ylpentyl)sulfamoyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-24-16-3-2-14(10-15(16)17(18)21)26(22,23)19-7-4-12(5-8-20)13-6-9-25-11-13/h2-3,6,9-12,19-20H,4-5,7-8H2,1H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOLNFGAGBCKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-2-methoxybenzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base.
Attachment of the Hydroxy-Thiophenyl Pentyl Chain: The final step involves the attachment of the hydroxy-thiophenyl pentyl chain through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy
Biological Activity
The compound 5-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}-2-methoxybenzamide , with a CAS number of 2034564-35-5, is a novel sulfamoyl derivative that has garnered attention for its potential biological activities. This article will explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 398.5 g/mol. The structure consists of a methoxybenzamide core substituted with a sulfamoyl group and a thiophenyl-containing alkyl chain, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 2034564-35-5 |
Research into the biological activity of this compound suggests potential mechanisms that may include:
- Inhibition of Enzymatic Pathways : The sulfamoyl group may interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Anticancer Properties : Preliminary studies indicate that similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
- Antimicrobial Activity : Compounds with sulfamoyl groups have been noted for their antimicrobial effects, which could extend to this derivative.
Cytotoxicity Studies
Recent studies have indicated that derivatives similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structural features have demonstrated significant efficacy against HeLa cells (cervical adenocarcinoma) while maintaining lower toxicity towards normal liver cells.
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound A (similar structure) | HeLa | 15 | 4 |
| Compound B | Chang Liver | 60 | |
| This compound | TBD | TBD | TBD |
Case Studies
A study published in International Journal of Molecular Sciences investigated the cytotoxic effects of various sulfamoyl derivatives, including those structurally related to our compound. The results indicated that certain modifications to the benzamide structure significantly enhanced anticancer activity while reducing toxicity to normal cells .
Another research effort focused on the binding affinities of sulfamoyl compounds to specific receptors implicated in cancer proliferation. The findings suggested that the introduction of thiophenyl groups could enhance binding affinity and selectivity towards tumor cells compared to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
